2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Description
The compound 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide features a pyrimidine ring substituted with a methyl group at position 4, connected via a sulfanyl-acetamide linker to a tetrahydroquinazolinone moiety. This structure combines a heterocyclic aromatic system (pyrimidine) with a partially saturated bicyclic system (tetrahydroquinazolinone), which may confer conformational rigidity and enhance binding to biological targets such as enzymes or receptors. The molecular formula is inferred as C₁₅H₁₇N₅O₂S, with a molecular weight of approximately 331.4 g/mol.
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-5-6-16-15(18-9)23-8-13(22)20-14-17-7-10-11(19-14)3-2-4-12(10)21/h5-7H,2-4,8H2,1H3,(H,17,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGKJJWNXOEJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=NC=C3C(=N2)CCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves the following steps:
Cyclization Reactions: The formation of the pyrimidine and quinazoline rings can be achieved through cyclization reactions.
Domino Reactions: These reactions are also employed to synthesize the compound, where multiple bond-forming steps occur in a single reaction sequence.
Industrial Production: Industrial production methods may involve the use of automated synthesis equipment and high-throughput screening technologies to optimize the yield and purity of the compound.
Chemical Reactions Analysis
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrimidine or quinazoline rings.
Common Reagents and Conditions: Typical reagents include sulfur-containing reagents for thiolation and halogenated compounds for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, the compound is being investigated for potential therapeutic applications in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate oxidative stress pathways, inflammatory pathways, and other cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The following table summarizes structural analogs and their key features:
Key Observations:
- Heterocyclic Core : The target compound’s pyrimidine ring contrasts with the thiadiazole in STL361347 and the oxadiazole-indole system in 8w . Pyrimidine derivatives often exhibit enhanced π-π stacking and hydrogen-bonding capabilities, which may improve target affinity.
- Substituent Effects: The 4-methyl group on the pyrimidine ring in the target compound likely increases lipophilicity compared to polar substituents (e.g., amino in Compound I or sulfamoyl in ’s compound). This could influence membrane permeability and metabolic stability.
- Linker Flexibility : All analogs retain the sulfanyl-acetamide linker, but the attached aryl/heteroaryl groups differ significantly. For example, 8w’s indole-oxadiazole moiety may enhance aromatic interactions in enzyme binding pockets .
Physicochemical Properties
- Molecular Weight : The target compound (~331.4 g/mol) is lighter than 8w (379.0 g/mol) and closer to STL361347 (335.4 g/mol), suggesting favorable drug-likeness per Lipinski’s rules.
- Hydrogen Bonding: Compound I () forms intramolecular N–H⋯N bonds and crystal dimers via hydrogen bonding, which could stabilize its conformation . The target compound’s tetrahydroquinazolinone may similarly facilitate intermolecular interactions.
- pKa and Solubility : While direct data are lacking, the presence of a basic pyrimidine ring (pKa ~7.8, as predicted for analogs in ) suggests moderate solubility at physiological pH.
Biological Activity
The compound 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique molecular structure, which includes a pyrimidine ring and a tetrahydroquinazoline moiety. The presence of a sulfanyl group is significant as it may influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The sulfanyl group in the structure may enhance the compound's ability to penetrate bacterial membranes, thus exhibiting antibacterial properties.
- Anticancer Properties : Research indicates that similar compounds with tetrahydroquinazoline structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Pharmacological Effects
- Antimicrobial Effects : In vitro studies have demonstrated that the compound shows significant antibacterial activity against Gram-positive bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity : The compound has been tested against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism in cancer cells.
Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on Antimicrobial Properties :
- Cytotoxicity Assessment :
- Mechanistic Insights :
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
